molecular formula C22H23N5O2S B2628972 5-((4-(4-Methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-36-7

5-((4-(4-Methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2628972
CAS No.: 868219-36-7
M. Wt: 421.52
InChI Key: PVAMPUQRTHMDKH-UHFFFAOYSA-N
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Description

The compound 5-((4-(4-Methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a sophisticated heterocyclic molecule designed for advanced pharmaceutical and biological research. Its structure integrates multiple pharmacologically active motifs, including a thiazolo[3,2-b][1,2,4]triazole core, a phenylpiperazine scaffold, and a methoxyphenyl group. Piperazine derivatives are a well-studied class in medicinal chemistry, frequently employed as key building blocks in the development of ligands for various central nervous system (CNS) targets . The specific incorporation of a 4-methoxyphenyl substituent on the piperazine ring is a common structural feature found in compounds with significant research interest . Furthermore, the thiazolo[3,2-b][1,2,4]triazole system is a privileged heterocyclic scaffold. Research into analogous structures has shown that related thiazolo-triazole and thiazolo-pyridine hybrids are subjects of ongoing scientific investigation, with their well-defined crystal structures aiding in the analysis of structure-activity relationships . This complex molecular architecture makes the compound a valuable chemical tool for researchers exploring new chemical entities in areas such as receptor antagonism and enzyme inhibition. It is intended solely for use in non-clinical laboratory research.

Properties

IUPAC Name

5-[[4-(4-methoxyphenyl)piperazin-1-yl]-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2S/c1-29-18-9-7-17(8-10-18)25-11-13-26(14-12-25)19(16-5-3-2-4-6-16)20-21(28)27-22(30-20)23-15-24-27/h2-10,15,19,28H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAMPUQRTHMDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(C3=CC=CC=C3)C4=C(N5C(=NC=N5)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(4-Methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Construction of the Triazole Ring: The thiazole intermediate is then subjected to cyclization with hydrazine derivatives to form the triazole ring.

    Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution reaction where the piperazine derivative is introduced to the triazole-thiazole scaffold.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that compounds containing thiazole and triazole rings exhibit significant anticonvulsant properties. For instance, derivatives similar to the compound have been tested in picrotoxin-induced convulsion models. These studies showed varying degrees of protection against seizures, with some analogues demonstrating a protection index (PI) as high as 9.2 .

Anticancer Properties

The anticancer potential of thiazole derivatives has been extensively studied. Compounds with similar structures have shown selective cytotoxicity against various cancer cell lines. For example, one study demonstrated that certain thiazole-linked compounds exhibited IC50 values in the low micromolar range against human lung adenocarcinoma cells . The structure-activity relationship (SAR) analyses indicated that the presence of electron-withdrawing groups significantly enhances anticancer activity.

Neuropharmacological Effects

The neuropharmacological effects of related compounds have been explored, particularly their impact on neurotransmitter systems. The methoxyphenyl group is believed to enhance binding affinity to serotonin receptors, which may explain the observed anxiolytic and antidepressant-like effects in animal models .

Case Study 1: Anticonvulsant Activity

In a study conducted by Siddiqui et al., various thiazole-integrated compounds were synthesized and tested for anticonvulsant effectiveness. One compound exhibited complete protection in a seizure model, highlighting the potential for developing new anticonvulsant drugs based on this scaffold .

Case Study 2: Anticancer Efficacy

Evren et al. synthesized novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides and evaluated their anticancer activity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. Their findings indicated strong selectivity and promising apoptosis induction rates among tested compounds .

Mechanism of Action

The mechanism of action of 5-((4-(4-Methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine moiety is known to interact with serotonin receptors, while the triazole and thiazole rings can modulate enzyme activity. These interactions can lead to various pharmacological effects, including anti-inflammatory and neuroprotective actions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings from Analogous Compounds

Substituent Effects on Physicochemical Properties :

  • Electron-withdrawing groups (e.g., Cl, Br) on the phenyl ring increase melting points and UV absorption maxima. For example, compound 4b (Cl substituent) melts at 294–296°C, while 5c (Br substituent) melts at 280–282°C .
  • Methoxy groups enhance solubility in polar solvents due to hydrogen bonding, as seen in compound 8b (4-methoxyphenyl) .

Synthetic Efficiency :

  • Yields for thiazolo-triazole derivatives range from 54% to 85%, with lower yields observed for sterically hindered substituents (e.g., 5h with a 5-methylisoxazol group: 54%) .

Research Implications and Gaps

While the target compound’s structural complexity aligns with bioactive analogs, its specific pharmacological profile remains uncharacterized. Priority research areas include:

  • Synthesis Optimization : Adapting methods from (chloroacetic acid-mediated cyclization) to improve yield .
  • Biological Screening : Testing for serotonin/dopamine receptor affinity (inferred from piperazine moieties) and antifungal activity (based on triazole-thiazole hybrids) .
  • Spectroscopic Characterization : Full ¹H/¹³C-NMR and LCMS profiling to confirm purity and structure.

Biological Activity

The compound 5-((4-(4-Methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and anticonvulsant effects. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of thiazole derivatives typically involves multi-step processes that include the formation of thiazole rings through cyclization reactions. For this specific compound, the synthetic route includes the introduction of a piperazine moiety and methoxyphenyl groups which are crucial for enhancing biological activity.

Neuroprotective Effects

Recent studies have demonstrated that compounds similar to This compound exhibit significant neuroprotective properties. In a study involving acute cerebral ischemia in mice, the compound significantly prolonged survival time and reduced mortality rates at various doses tested. This suggests a potent neuroprotective activity against ischemic damage, potentially mediated through antioxidant mechanisms and modulation of neurotransmitter systems .

Anticonvulsant Activity

The anticonvulsant efficacy of thiazole derivatives has been evaluated using various animal models. The compound was tested in a picrotoxin-induced convulsion model where it displayed notable anticonvulsant properties. The structure-activity relationship analysis indicated that the presence of the methoxy group on the phenyl ring contributed significantly to its anticonvulsant activity .

Cytotoxicity Studies

Cytotoxic activity against cancer cell lines has also been investigated. Compounds with similar structures have shown promising results against various cancer cell lines including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). The IC50 values indicate strong selectivity and efficacy in inhibiting cell proliferation .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the phenyl and thiazole moieties significantly influence biological activity. Key findings include:

  • Methoxy Substitution : The presence of methoxy groups enhances lipophilicity and receptor affinity.
  • Piperazine Linkage : This moiety appears to play a critical role in modulating neuropharmacological effects.
  • Thiazole Ring : Essential for cytotoxic activity; modifications to this ring can lead to improved potency against cancer cells.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Notes
Compound 1Anticonvulsant18.4High efficacy in picrotoxin model
Compound 2Neuroprotective-Prolonged survival in ischemia model
Compound 3Cytotoxicity<0.5Effective against A549 and NIH/3T3 cells
Compound 4Antiplatelet-Potent inhibition of platelet aggregation

Case Studies

  • Neuroprotection : In a controlled study involving mice subjected to induced ischemia, the compound demonstrated a significant reduction in mortality rates compared to control groups. This suggests potential therapeutic applications in stroke management.
  • Anticonvulsant Testing : In another study assessing various thiazole derivatives, this compound was among those showing promising results for seizure control, indicating its potential use in epilepsy treatment protocols.
  • Cancer Research : The compound's effectiveness against lung adenocarcinoma cells highlights its potential as an anticancer agent, warranting further investigation into its mechanisms of action.

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